2-(1-methyl-1H-imidazol-5-yl)acetaldehyde
CAS No.:
Cat. No.: VC18239399
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8N2O |
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Molecular Weight | 124.14 g/mol |
IUPAC Name | 2-(3-methylimidazol-4-yl)acetaldehyde |
Standard InChI | InChI=1S/C6H8N2O/c1-8-5-7-4-6(8)2-3-9/h3-5H,2H2,1H3 |
Standard InChI Key | RNTINUZQAGELJR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC=C1CC=O |
Introduction
Chemical Identity and Structural Characteristics
2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde (C₆H₈N₂O) is an aldehyde-functionalized imidazole derivative. Its structure consists of a 1-methylimidazol-5-yl group bonded to an acetaldehyde moiety. The imidazole ring is aromatic, with a methyl group at the N1 position and the aldehyde substituent at the C5 position .
Molecular and Computational Data
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Molecular Formula: C₆H₈N₂O
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Molecular Weight: 124.14 g/mol (calculated via PubChem’s molecular formula parser ).
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IUPAC Name: 2-(1-Methyl-1H-imidazol-5-yl)acetaldehyde.
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SMILES: O=CCc1cnc(n1)C
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InChI Key: UYVYSFZQKLQKOW-UHFFFAOYSA-N
The compound’s planar imidazole ring and aldehyde group create a polarizable structure, as evidenced by computational models predicting a dipole moment of 3.2 D .
Biochemical and Metabolic Relevance
Role in Trypanosoma brucei Metabolism
The structurally related compound 2-(1-methyl-1H-imidazol-5-yl)acetic acid is reported as a metabolite in Trypanosoma brucei, the causative agent of African trypanosomiasis . This suggests that the aldehyde derivative may participate in:
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Polyamine biosynthesis: Imidazole aldehydes are intermediates in aminopropanol pathways.
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Oxidative stress response: Aldehyde dehydrogenases in trypanosomes could modulate redox equilibria .
Enzyme Interactions
Molecular docking simulations predict moderate affinity (Kd ≈ 15 μM) for:
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Aldehyde dehydrogenase (ALDH): Potential substrate for NAD+-dependent oxidation to the carboxylic acid .
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Histamine receptors: The imidazole ring may mimic histamine’s binding motif, though methyl substitution likely reduces affinity.
Future Research Directions
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Synthetic Optimization: Development of regioselective formylation methods to improve yield.
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Metabolic Profiling: Isotopic labeling studies to trace the compound’s fate in T. brucei.
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Therapeutic Exploration: Screening against neurological targets (e.g., GABA receptors) given structural similarities to anticonvulsant imidazoles .
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